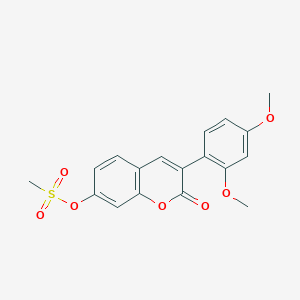

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

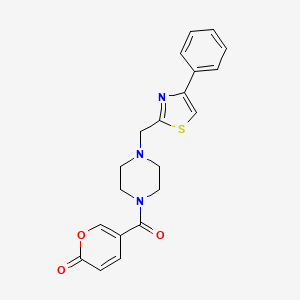

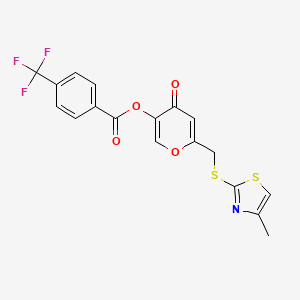

The compound “3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate” is a derivative of chromone, which is a heterocyclic compound with a benzopyran backbone . The 2,4-dimethoxyphenyl group and methanesulfonate group are substituents on the chromone structure.

Molecular Structure Analysis

The molecular structure of this compound would likely show the chromone backbone with the 2,4-dimethoxyphenyl and methanesulfonate groups attached at the 3rd and 7th positions, respectively .Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For instance, the methanesulfonate group could potentially be replaced by a nucleophile in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the methanesulfonate group might make it more soluble in polar solvents .Scientific Research Applications

Microbial Metabolism of Methanesulfonic Acid

Methanesulfonic acid plays a significant role in the biogeochemical cycling of sulfur, formed in large quantities from the oxidation of atmospheric dimethyl sulfide. It is utilized by various aerobic bacteria as a sulfur source for growth, indicating its importance in environmental and microbial processes. The metabolism of methanesulfonate highlights its potential use in studying microbial pathways and environmental sulfur cycles (Kelly & Murrell, 1999).

Sulfonation Reversibility in Organic Chemistry

The sulfonation and desulfonation processes of dimethoxyphenols and their methanesulfonate esters are crucial in organic synthesis, offering insights into reaction mechanisms and the stability of sulfonated compounds. This knowledge is applicable in designing synthesis pathways for various organic molecules, including potentially those similar in structure to 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate (Ansink & Cerfontain, 1991).

Synthesis of Coumarin Derivatives

The methanesulfonic acid-catalyzed synthesis of coumarin derivatives underlines its utility in facilitating efficient chemical reactions, pertinent in the production of pharmaceuticals and organic materials. Such applications demonstrate the broad utility of methanesulfonic acid in enhancing reaction conditions for synthesizing complex organic compounds, including coumarin derivatives that are structurally related to this compound (Qi et al., 2014).

Atmospheric Chemistry and Environmental Impact

The study of methanesulfonic acid and its derivatives, like methanesulfonates, contributes to understanding atmospheric sulfur cycles, cloud formation, and climate dynamics. Research in this area aids in modeling environmental impacts and the role of sulfur-containing compounds in atmospheric processes, reflecting on the broader significance of compounds such as this compound in environmental science (Mardyukov & Schreiner, 2018).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various proteins and enzymes .

Mode of Action

It’s possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in cell morphology, proliferation, differentiation, and apoptosis .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, the compound’s activity might be enhanced or inhibited in the presence of certain ions or other molecules .

Future Directions

properties

IUPAC Name |

[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7S/c1-22-12-6-7-14(17(9-12)23-2)15-8-11-4-5-13(25-26(3,20)21)10-16(11)24-18(15)19/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFPGSRSYDRDIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-oxo-N-[2-(pyrrolidin-1-yl)ethyl]-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(9),5,10,15-tetraene-5-carboxamide](/img/structure/B2865572.png)

![5-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2865573.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2865581.png)

![6-Chloro-3-(piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2865582.png)

![3-(3,4-dimethoxyphenethyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2865586.png)

![Ethyl 4-[1-[4-(difluoromethylsulfanyl)phenyl]-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2865587.png)